Hydroxylauric Acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...Hydroxylauric Acid...

Properties

IUPAC Name |

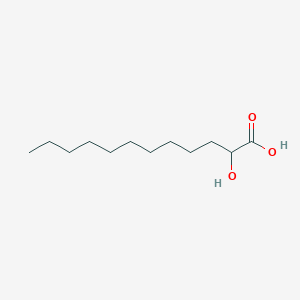

2-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZIJQXINJLRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021252 | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2984-55-6 | |

| Record name | (±)-2-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2984-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxydodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H8XD5QSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isomers of Hydroxylauric Acid: Synthesis, Biological Activity, and Analysis

This guide provides a comprehensive technical overview of the primary isomers of hydroxylauric acid, with a focus on their synthesis, biological significance, and analytical characterization. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences between these fatty acid metabolites, offering insights into their potential as therapeutic agents and signaling molecules.

Introduction: The Hydroxylated Landscape of a Saturated Fatty Acid

Lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, is a fundamental component of various biological systems and a common constituent of oils and fats. Its hydroxylation gives rise to a family of isomers, each with distinct chemical properties and biological functions. The position of the hydroxyl group on the carbon chain dictates the isomer's classification and its metabolic fate. This guide will explore the key isomers: 2-hydroxylauric acid (α-hydroxylauric acid), 3-hydroxylauric acid (β-hydroxylauric acid), 12-hydroxylauric acid (ω-hydroxylauric acid), and the less prevalent 11-hydroxylauric acid (ω-1-hydroxylauric acid). Understanding the unique characteristics of each isomer is paramount for harnessing their potential in various scientific and therapeutic applications.

Biochemical Formation: Nature's Pathways to Hydroxylation

The generation of this compound isomers in biological systems is a tightly regulated process, primarily occurring through distinct metabolic pathways in different cellular compartments.

α-Oxidation in Peroxisomes: The Genesis of 2-Hydroxylauric Acid

Alpha-oxidation is a crucial metabolic pathway for the degradation of branched-chain fatty acids and the synthesis of hydroxylated fatty acids.[1][2] This process, occurring in the peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[1] The key steps leading to the formation of 2-hydroxylauric acid are:

-

Activation: Lauric acid is first converted to its coenzyme A (CoA) ester, lauroyl-CoA.

-

Hydroxylation: Lauroyl-CoA is then hydroxylated at the α-carbon (C-2) by a dioxygenase enzyme, yielding 2-hydroxylauroyl-CoA.[1]

-

Cleavage: This intermediate can then be cleaved to produce formyl-CoA and an 11-carbon aldehyde, or the 2-hydroxylauric acid can be released.

Cerebronic acid, a 2-hydroxy very-long-chain fatty acid, is a well-known product of α-oxidation and a vital component of cerebrosides and sulfatides in the brain.[2]

β-Oxidation in Mitochondria: The Formation of 3-Hydroxylauric Acid Intermediates

Beta-oxidation is the primary pathway for the catabolism of fatty acids to generate acetyl-CoA.[3][4] This cyclical process takes place in the mitochondria and involves the sequential cleavage of two-carbon units.[3] 3-Hydroxylauric acid is not a final product of this pathway but rather a key intermediate. The steps are as follows:

-

Dehydrogenation: Lauroyl-CoA is oxidized to trans-Δ²-enoyl-CoA by acyl-CoA dehydrogenase.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxylauroyl-CoA.[3]

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoauroyl-CoA.

-

Thiolysis: Thiolase cleaves 3-ketoauroyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.

The (R)-enantiomer of 3-hydroxydodecanoic acid is an intermediate in fatty acid biosynthesis.[5]

ω- and (ω-1)-Hydroxylation by Cytochrome P450: Targeting the Terminus

Omega (ω) and sub-terminal (ω-1) hydroxylation of fatty acids occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family.[6] This pathway serves as a mechanism for the metabolism of fatty acids and the generation of signaling molecules.[6]

-

ω-Hydroxylation: The terminal methyl group (C-12) of lauric acid is hydroxylated to produce 12-hydroxylauric acid.[6]

-

(ω-1)-Hydroxylation: The sub-terminal carbon (C-11) is hydroxylated to yield 11-hydroxylauric acid.[7][8]

These hydroxylated fatty acids can be further oxidized to dicarboxylic acids, which can then undergo peroxisomal β-oxidation.[9]

Diagram of Biochemical Pathways

Caption: Overview of the biochemical formation of this compound isomers.

Chemical Synthesis of this compound Isomers

The targeted synthesis of specific this compound isomers is crucial for their detailed study and potential therapeutic application.

Synthesis of 2-Hydroxylauric Acid (α-Hydroxylauric Acid)

A common method for the synthesis of α-hydroxylauric acid involves the α-halogenation of lauric acid followed by nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Hydroxylauric Acid

-

α-Chlorination: To 0.1 mole of lauric acid, add a suitable chlorinating agent (e.g., thionyl chloride followed by N-chlorosuccinimide or sulfuryl chloride with a radical initiator). The reaction is typically carried out in an inert solvent and may require heating.

-

Hydrolysis: The resulting α-chlorolauric acid is then hydrolyzed to α-hydroxylauric acid. This is achieved by reacting the α-chlorolauric acid with a strong base, such as potassium hydroxide (KOH), in an aqueous solution. The reaction mixture is typically heated overnight at 98-100°C.[10]

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl), leading to the precipitation of α-hydroxylauric acid.[10] The product is then extracted with an organic solvent, such as chloroform.[10]

-

Purification: The organic solvent is evaporated to yield the crude α-hydroxylauric acid, which can be further purified by recrystallization or chromatography.

Enantioselective Synthesis of 2-Hydroxylauric Acid

Enantiomerically pure 2-hydroxy acids can be synthesized using biocatalytic methods, such as the deracemization of racemic 2-hydroxy acids using recombinant microbial cells expressing specific dehydrogenases and reductases.[11]

Synthesis of 3-Hydroxylauric Acid (β-Hydroxylauric Acid)

The synthesis of 3-hydroxylauric acid can be achieved through various methods, including the Reformatsky reaction.

Experimental Protocol: Synthesis of 3-Hydroxylauric Acid via Reformatsky Reaction

-

Reactant Preparation: The starting materials are decanal and ethyl bromoacetate.

-

Reformatsky Reaction: Decanal is reacted with ethyl bromoacetate in the presence of activated zinc dust in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). This forms a zinc enolate which then adds to the carbonyl group of the decanal.

-

Hydrolysis: The resulting zinc alkoxide is hydrolyzed with a dilute acid to yield ethyl 3-hydroxy-dodecanoate.

-

Saponification: The ester is then saponified using a base like sodium hydroxide or potassium hydroxide to give the sodium or potassium salt of 3-hydroxylauric acid.

-

Acidification: Finally, acidification with a strong acid yields 3-hydroxylauric acid.

Enantioselective Synthesis of 3-Hydroxylauric Acid

Chiral auxiliaries or asymmetric catalysts can be employed in variations of the aldol or Reformatsky reactions to achieve enantioselective synthesis of (R)- or (S)-3-hydroxylauric acid.

Synthesis of 12-Hydroxylauric Acid (ω-Hydroxylauric Acid)

The synthesis of 12-hydroxylauric acid can be accomplished through the reduction of the corresponding dicarboxylic acid or via chemoenzymatic routes.

Experimental Protocol: Chemoenzymatic Synthesis of 12-Hydroxylauric Acid

-

Biocatalytic Hydroxylation: Whole-cell biocatalysts expressing cytochrome P450 monooxygenases capable of ω-hydroxylating lauric acid can be used. The reaction is carried out in a suitable buffer with the lauric acid substrate.

-

Extraction: After the biotransformation, the 12-hydroxylauric acid is extracted from the reaction medium using an appropriate organic solvent.

-

Purification: The extracted product is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound isomers.

Biological Activities and Therapeutic Potential

The positional isomerism of hydroxylauric acids translates into a diverse range of biological activities, making them interesting candidates for drug development.

| Isomer | Biological Activity | Potential Applications |

| 2-Hydroxylauric Acid | Partial agonist of FFAR1/GPR40 and GPR84 receptors.[12] | Modulation of metabolic and inflammatory pathways. |

| 3-Hydroxylauric Acid | Antifungal activity.[13] Partial agonist of GPR84 receptors.[13] Component of bacterial lipopolysaccharides and involved in quorum sensing.[14][15] | Development of novel antifungal agents and quorum quenching strategies. |

| 12-Hydroxylauric Acid | Antimicrobial and antifungal properties.[16] Involved in plant defense and abiotic stress responses.[17][18] | Natural antimicrobial agents and crop protection. |

| 11-Hydroxylauric Acid | Substrate for cytochrome P450 enzymes.[7] | Further research is needed to elucidate its specific biological roles. |

2-Hydroxylauric Acid: A Modulator of Cellular Receptors

2-Hydroxylauric acid has been shown to act as a partial agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and GPR84.[12] These G protein-coupled receptors are involved in various physiological processes, including insulin secretion, inflammation, and immune responses. The ability of 2-hydroxylauric acid to modulate these receptors suggests its potential in the treatment of metabolic disorders and inflammatory diseases.

3-Hydroxylauric Acid: A Key Player in Microbial Interactions

3-Hydroxylauric acid is a known component of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria. It also plays a role in quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression.[14][15] Furthermore, 3-hydroxylauric acid exhibits antifungal activity, making it a target for the development of new antimicrobial therapies.[13]

12-Hydroxylauric Acid: A Natural Defense Molecule

Found in honey bee royal jelly, 12-hydroxylauric acid possesses broad-spectrum antimicrobial and antifungal activity.[16] In plants, it is involved in systemic immune responses and can help alleviate abiotic stresses such as drought.[17][18] These properties highlight its potential for use as a natural preservative and in agricultural applications to enhance crop resilience.

Analytical Methodologies for Isomer Separation and Identification

The structural similarity of this compound isomers necessitates sophisticated analytical techniques for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. However, due to their low volatility, hydroxylauric acids require derivatization prior to analysis.[19][20]

Experimental Protocol: GC-MS Analysis of this compound Isomers

-

Extraction: The fatty acids are first extracted from the sample matrix.

-

Derivatization: The extracted fatty acids are derivatized to form more volatile esters, typically fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[20]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different isomers will have distinct retention times on the GC column, and their mass spectra will provide structural information for identification.[19][21]

High-Performance Liquid Chromatography (HPLC)

HPLC offers another robust method for the separation of this compound isomers. Reversed-phase HPLC can separate the isomers based on their polarity.[22]

Chiral HPLC for Enantiomeric Separation

For the chiral isomers, 2- and 3-hydroxylauric acid, chiral HPLC is essential to separate the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP).[22][23]

Experimental Protocol: Chiral HPLC Separation of 3-Hydroxy Fatty Acid Enantiomers

-

Column: An amylose-based chiral stationary phase, such as CHIRALPAK IA-U, can be used.[24][25]

-

Mobile Phase: A gradient elution with a mobile phase compatible with mass spectrometry, such as a mixture of water, acetonitrile, and a suitable buffer, is employed.[24][25][26]

-

Detection: The separated enantiomers can be detected using a mass spectrometer (LC-MS/MS) for high sensitivity and specificity.[24][25][26]

Diagram of Analytical Workflow

Caption: A typical analytical workflow for the analysis of this compound isomers.

Conclusion and Future Perspectives

The isomers of this compound represent a fascinating class of molecules with a diverse array of biological functions. From their roles as metabolic intermediates to their activities as signaling molecules and defense compounds, these hydroxylated fatty acids hold significant promise for future research and development. Advances in enantioselective synthesis and high-resolution analytical techniques are paving the way for a deeper understanding of the specific roles of each stereoisomer. For professionals in drug development, the ability of these molecules to interact with key cellular receptors and microbial communication systems presents exciting opportunities for the design of novel therapeutics for a range of conditions, from metabolic diseases to infectious diseases. Further exploration into the biological activities of the less-studied isomers, such as 11-hydroxylauric acid, is warranted and may unveil new avenues for scientific discovery.

References

- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. (11R)-11-hydroxylauric acid | C12H24O3 | CID 5312806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. 11-Hydroxydodecanoic acid | C12H24O3 | CID 169433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12-Hydroxydodecanoic Acid | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Frontiers | Quorum Sensing Regulates the Hydrolytic Enzyme Production and Community Composition of Heterotrophic Bacteria in Coastal Waters [frontiersin.org]

- 15. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Comparison of lauric acid and 12-hydroxylauric acid in the alleviation of drought stress in peach (Prunus persica (L.) Batsch) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Comparison of lauric acid and 12-hydroxylauric acid in the alleviation of drought stress in peach (Prunus persica (L.) Batsch) [frontiersin.org]

- 19. jfda-online.com [jfda-online.com]

- 20. Blogs | Restek [discover.restek.com]

- 21. lipidmaps.org [lipidmaps.org]

- 22. aocs.org [aocs.org]

- 23. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

A Senior Application Scientist's Guide to Hydroxylauric Acid: From Metabolism to Measurement

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a 12-carbon saturated fatty acid prevalent in various natural sources, undergoes extensive metabolism in biological systems.[1] A key, yet often overlooked, metabolic pathway is its hydroxylation to form hydroxylauric acids. This guide provides an in-depth exploration of the enzymatic processes governing this transformation, the advanced analytical techniques required for its precise quantification, and its emerging physiological and pathophysiological significance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to provide a comprehensive resource for professionals in the field.

Introduction: Beyond Beta-Oxidation

While the primary fate of lauric acid is mitochondrial beta-oxidation for energy production, a significant portion is metabolized by other pathways, including omega (ω) and sub-terminal (ω-1, ω-2) hydroxylation.[2][3] This process, primarily occurring in the liver and kidneys, converts the relatively inert aliphatic chain of lauric acid into a more polar, functionalized molecule.[4][5][6] The resulting metabolites, 12-hydroxylauric acid (ω-hydroxy), 11-hydroxylauric acid (ω-1), and others, are not merely intermediates for further degradation but are now being recognized for their potential roles in cellular signaling and as biomarkers for specific enzyme activity.[7] Understanding the nuances of hydroxylauric acid formation is critical for researchers investigating fatty acid metabolism, drug- P450 interactions, and various disease states.

The Biochemical Engine: Cytochrome P450-Mediated Hydroxylation

The hydroxylation of lauric acid is predominantly catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450s (CYPs).[8] Specifically, enzymes belonging to the CYP4A and CYP4F families are the primary drivers of this reaction in mammals.[7]

2.1. The Omega (ω) and Sub-Terminal (ω-1) Hydroxylation Pathways

In humans, CYP4A11 is the principal enzyme responsible for the ω-hydroxylation of medium-chain fatty acids like lauric acid, converting it to 12-hydroxydodecanoic acid.[4][5][6][7] The reaction involves the insertion of an oxygen atom at the terminal methyl carbon (C12). Concurrently, hydroxylation can also occur at the sub-terminal (ω-1) position, C11, to form 11-hydroxydodecanoic acid. While CYP4A11 shows high selectivity for the ω-position, other CYP enzymes, including CYP2E1, CYP2C9, and CYP2B6, can contribute to the formation of 11-hydroxylauric acid.[7][9]

The following diagram illustrates the primary hydroxylation pathways of lauric acid.

Caption: Primary metabolic pathways of lauric acid hydroxylation.

2.2. Mechanism and Cofactors

The catalytic cycle of CYP450 enzymes is a complex process requiring molecular oxygen (O₂) and reducing equivalents from NADPH, which are transferred via the NADPH-cytochrome P450 reductase (POR). Cytochrome b₅ can also stimulate the activity of CYP4A11, enhancing the rate of lauric acid ω-hydroxylation through mechanisms involving electron transfer.[4][5] The 12-hydroxylauric acid can be further oxidized by alcohol and aldehyde dehydrogenases to form the corresponding dicarboxylic acid, dodecanedioic acid.[10]

Analytical Methodologies: A Practical Guide

Accurate detection and quantification of this compound isomers are challenging due to their similar structures and often low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and specificity.

3.1. Experimental Workflow: From Sample to Signal

A robust analytical workflow is paramount for reliable results. The following diagram outlines the critical steps from sample preparation to data analysis.

Caption: A typical experimental workflow for this compound quantification.

3.2. Detailed Protocol: LC-MS/MS Quantification of Hydroxylauric Acids

This protocol provides a validated starting point for quantifying 11- and 12-hydroxylauric acid in a microsomal incubation.

-

Scientist's Note: The use of a stable isotope-labeled internal standard (IS), such as 12-hydroxylauric-d₂₀ acid, is critical.[11] The IS corrects for analyte loss during sample preparation and variations in instrument response, ensuring data accuracy and precision.

I. Microsomal Incubation (Example)

-

Prepare a master mix containing phosphate buffer, human liver microsomes, and NADPH.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the substrate, lauric acid (e.g., 10 µM final concentration).[11]

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing the internal standard.

II. Sample Extraction (Liquid-Liquid Extraction)

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant (e.g., with formic acid) to ensure the hydroxylauric acids are in their protonated form, which improves extraction efficiency into less polar solvents.

-

Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.

-

Carefully collect the organic (upper) layer.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase (e.g., 50:50 water:acetonitrile).

III. LC-MS/MS Analysis

-

Rationale: Reversed-phase chromatography is used to separate the 11- and 12-hydroxy isomers, which is essential for individual quantification.[11] Negative mode electrospray ionization (ESI) is preferred as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for medium-chain fatty acids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting analytes. |

| Gradient | Start at 40% B, ramp to 95% B | Optimized to separate isomers and elute them efficiently. |

| Ionization Mode | ESI Negative | Carboxylic acids are highly responsive in negative mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition. |

IV. MRM Transitions for Quantification

-

Principle: In the mass spectrometer, the deprotonated molecule (precursor ion) is selected and fragmented. A specific, stable fragment (product ion) is then monitored. This transition is unique to the analyte of interest.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-/12-Hydroxylauric Acid | 215.2 | 171.2 |

| 12-OH-Lauric Acid-d₄ (IS) | 219.2 | 175.2 |

Physiological Relevance and Future Directions

While lauric acid hydroxylation has historically been viewed as a minor detoxification pathway, emerging evidence suggests a more active role. For instance, hydroxylated fatty acids can act as signaling molecules.[8] In plants, 12-hydroxylauric acid is involved in responses to abiotic stresses like drought and can act as a systemic immune elicitor.[12][13][14]

In the context of drug development, understanding the metabolism of lauric acid by CYP4A11 is crucial. This enzyme can be inhibited by various compounds, and assays using lauric acid as a probe substrate are valuable tools for screening potential drug candidates for off-target effects.[7] The simultaneous determination of multiple this compound metabolites can provide additional information on an inhibitor's selectivity.[7]

Future research should focus on elucidating the specific signaling pathways modulated by hydroxylauric acids, their role in metabolic diseases, and their potential as diagnostic or prognostic biomarkers.

Conclusion

This compound, a direct metabolite of lauric acid, represents a fascinating intersection of fatty acid metabolism and cytochrome P450 enzymology. Its study demands sophisticated analytical techniques and a deep understanding of the underlying biochemistry. This guide has provided a framework for researchers, from the fundamental enzymatic pathways to a detailed, validated protocol for quantification. As our understanding of lipid metabolism continues to evolve, the importance of these once-overlooked metabolites is poised to grow, opening new avenues for scientific discovery and therapeutic intervention.

References

- 1. Lauric acid - Wikipedia [en.wikipedia.org]

- 2. Determination of microsomal lauric acid hydroxylase activity by HPLC with flow-through radiochemical quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of microsomal lauric acid hydroxylase activity by HPLC with flow-through radiochemical quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical characterization of lauric acid omega-hydroxylation by a CYP4A1/NADPH-cytochrome P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The omega-hydroxlyation of lauric acid: oxidation of 12-hydroxlauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comparison of lauric acid and 12-hydroxylauric acid in the alleviation of drought stress in peach (Prunus persica (L.) Batsch) [frontiersin.org]

- 13. Comparison of lauric acid and 12-hydroxylauric acid in the alleviation of drought stress in peach (Prunus persica (L.) Batsch) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of lauric acid and 12-hydroxylauric acid in the alleviation of drought stress in peach (Prunus persica (L.) Batsch) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Hydroxylauric Acid in Bacterial Cell Lipids: From Biosynthesis to Pathoadaptation

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxylauric acid (2-OH-C12) is a specialized fatty acid modification found within the outer membrane lipids of several critical Gram-negative pathogens, most notably Pseudomonas aeruginosa and Acinetobacter baumannii. This hydroxylation, occurring on secondary acyl chains of the Lipid A moiety of lipopolysaccharide (LPS), is not a ubiquitous modification but rather a tightly regulated process catalyzed by a family of dioxygenase enzymes. Its presence has profound implications for the bacterium's interaction with its environment, particularly within a host. This guide provides a comprehensive overview of the biosynthesis of 2-hydroxylauric acid, its site-specific incorporation into Lipid A, its role in modulating host immune responses, and its contribution to bacterial virulence and adaptation during chronic infections. We further detail robust analytical methodologies for its detection and characterization, providing a technical framework for researchers investigating bacterial lipid modifications and their potential as novel therapeutic targets.

Introduction: The Significance of Hydroxylated Fatty Acids in the Bacterial Envelope

The outer membrane of Gram-negative bacteria is a formidable and asymmetric barrier, with an outer leaflet dominated by lipopolysaccharide (LPS). The anchor of LPS, Lipid A, is the primary mediator of endotoxic activity and a critical determinant of membrane integrity. The structure of Lipid A is not static; bacteria can enzymatically modify its acylation and phosphorylation patterns to adapt to environmental stresses, including the host immune system.

While 3-hydroxy fatty acids are canonical components of Lipid A across most Gram-negative species, the presence of 2-hydroxy fatty acids is less common and points to specialized functions. 2-Hydroxylauric acid, in particular, has emerged as a key modification in opportunistic pathogens like P. aeruginosa and A. baumannii. This hydroxylation is catalyzed by specific lipid A dioxygenases, which act on laurate (C12) chains after they have been attached to the Lipid A core. Understanding the role of this modification is crucial for deciphering the mechanisms of pathogenesis and antibiotic resistance in these organisms.

Biosynthesis and Incorporation into Lipid A

The formation of 2-hydroxylauric acid is not a standalone process but is intricately linked with the late stages of Lipid A biosynthesis. It involves a coordinated effort between late acyltransferases and specialized dioxygenases. In Pseudomonas aeruginosa, this process is particularly well-characterized and involves two distinct, site-specific enzyme pairs.[1]

-

Addition of Secondary Acyl Chains: The process begins after the synthesis of the core Lipid A structure. Late acyltransferases, HtrB1 and HtrB2, add laurate (C12) to the primary 3-hydroxy acyl chains already present on the Lipid A backbone. These enzymes exhibit positional specificity: HtrB1 adds laurate to the 2-position acyl chain, while HtrB2 adds laurate to the 2'-position acyl chain.[1]

-

Site-Specific Hydroxylation: Following the addition of laurate, two distinct dioxygenase enzymes, LpxO1 and LpxO2, catalyze the 2-hydroxylation. These enzymes also display remarkable site specificity[1][2]:

-

LpxO1 acts on the 2'-acyloxyacyl laurate that was added by HtrB2.

-

LpxO2 acts on the 2-acyloxyacyl laurate that was added by HtrB1.

-

This dual-pathway system allows for precise control over the location and extent of Lipid A hydroxylation, which appears to be differentially regulated during infection.[1][2] Gene expression analyses from murine infection models show that lpxO2 expression is increased in vivo, while lpxO1 expression remains unchanged, suggesting a differential role for these modifications during pathogenesis.[1][2]

Key Enzymes in P. aeruginosa Lipid A 2-Hydroxylation

| Enzyme | Gene | Function | Substrate Specificity |

| HtrB1 | - | Late Acyltransferase | Adds laurate to the 2-position acyl chain of Lipid A |

| HtrB2 | - | Late Acyltransferase | Adds laurate to the 2'-position acyl chain of Lipid A |

| LpxO1 | PA4512 | Dioxygenase | Hydroxylates the laurate added by HtrB2 (2'-position) |

| LpxO2 | PA0936 | Dioxygenase | Hydroxylates the laurate added by HtrB1 (2-position) |

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis of 2-hydroxylauroyl-Lipid A in P. aeruginosa.

Functional Significance in Host-Pathogen Interactions

The modification of Lipid A with 2-hydroxylauric acid significantly alters the physical properties of the outer membrane and its interaction with the host immune system.

Modulation of Innate Immune Recognition

Lipid A is the canonical ligand for the Toll-like receptor 4 (TLR4)-MD2 complex in mammals, which triggers a potent inflammatory response. Structural changes to Lipid A can fine-tune this interaction. Studies have shown that site-specific 2-hydroxylation of P. aeruginosa Lipid A leads to a diminished cytokine response from macrophages.[3] This suggests that hydroxylation may be a strategy to partially evade or dampen the host's innate immune signaling, potentially contributing to the establishment of chronic infections by reducing inflammation-mediated clearance.[3]

Role in Virulence and Antibiotic Resistance

In Acinetobacter baumannii, 2-hydroxylation of Lipid A has been shown to be a contributor to virulence. An lpxO mutant of A. baumannii was found to be more susceptible to cationic antimicrobial peptides (CAMPs) produced by the larvae of Galleria mellonella.[4] This suggests that the addition of the hydroxyl group may strengthen the outer membrane barrier against these host-derived peptides.

The role in resistance to clinical antibiotics is less clear. In P. aeruginosa, 2-hydroxylation by LpxO1/LpxO2 does not appear to significantly influence susceptibility to polymyxin B.[2] However, the frequent emergence of loss-of-function mutations in lpxO1 and lpxO2 in isolates from chronic cystic fibrosis (CF) lung infections suggests that the absence of this modification may confer a survival advantage in that specific, complex environment.[1] This pathoadaptive phenotype may be linked to altered growth rates or other factors that favor persistence over acute virulence.[2]

Methodologies for Analysis

The study of 2-hydroxylauric acid requires specialized analytical techniques to extract, identify, and structurally characterize it within complex bacterial lipids.

Protocol 1: Total Fatty Acid Analysis via GC-MS

This workflow is designed to identify and quantify all fatty acids, including hydroxylated species, from a bacterial cell culture.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and definitive identification of fatty acid methyl esters (FAMEs). Saponification is a critical first step as it robustly cleaves all ester and amide linkages without degrading sensitive structures like cyclopropane rings, which can be damaged by harsher transesterification reagents.[5]

Step-by-Step Methodology:

-

Cell Harvesting: Grow bacteria to the desired phase (e.g., mid-log or stationary) in an appropriate liquid medium. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove media components. Lyophilize the cell pellet to obtain a precise dry weight.

-

Saponification and Acidification:

-

To 5-10 mg of dry cells, add 1 mL of 15% (w/v) NaOH in 50% (v/v) aqueous methanol.

-

Seal the tube tightly and heat at 100°C for 30 minutes to hydrolyze lipids and release fatty acids as sodium salts.

-

Cool the sample, then acidify to pH <2.0 by adding approximately 0.5 mL of 6 M HCl. This protonates the fatty acids.

-

-

Extraction:

-

Add 1.25 mL of a 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane.

-

Vortex for 10 minutes. Centrifuge to separate the phases.

-

Carefully transfer the upper organic phase containing the free fatty acids to a new clean tube. Repeat the extraction once more and pool the organic phases.

-

-

Derivatization to FAMEs:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 2 mL of 10% (w/v) boron trifluoride (BF3) in methanol.

-

Seal and heat at 80°C for 10 minutes to convert fatty acids to their volatile methyl esters.

-

Cool, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject the sample onto a suitable capillary column (e.g., a DB-5ms or similar).

-

Use a temperature program that effectively separates fatty acids ranging from C10 to C20.

-

Identify peaks by comparing their mass spectra and retention times to known standards and spectral libraries. The methyl ester of 2-hydroxylauric acid will have a characteristic mass spectrum.

-

Protocol 2: Direct Structural Analysis of Lipid A by MALDI-TOF MS

This method allows for the analysis of the intact Lipid A molecule, providing direct evidence of 2-hydroxylation without prior hydrolysis.

Rationale: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for analyzing large, non-volatile molecules like Lipid A. It provides the molecular weight of the entire structure, allowing for the detection of modifications that add mass, such as hydroxylation (+16 Da). This method can even be used on samples directly isolated from in vivo sources like bronchoalveolar lavage fluid.[1][2]

Step-by-Step Methodology:

-

Lipid A Extraction:

-

Use a modified hot ammonium isobutyrate method or a similar established protocol to extract LPS from bacterial cells.

-

Perform mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 2-4 hours) on the extracted LPS to cleave the Kdo-Lipid A linkage, releasing the intact Lipid A.

-

Centrifuge to pellet the insoluble Lipid A. Wash the pellet sequentially with water and 80% ethanol to remove residual sugars and salts.

-

-

Sample Preparation for MALDI:

-

Dissolve the purified Lipid A pellet in a small volume of chloroform:methanol (2:1, v/v).

-

Prepare a saturated matrix solution. 2,5-dihydroxybenzoic acid (2,5-DHB) is a common matrix for Lipid A analysis.[4]

-

Spot 1 µL of the Lipid A solution onto the MALDI target plate and let it air dry.

-

Immediately add 1 µL of the matrix solution on top of the sample spot. Allow it to co-crystallize.

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using a MALDI-TOF mass spectrometer in negative reflectron mode. The negative ion mode is preferred as it provides better signal for the negatively charged phosphate groups on Lipid A.

-

Acquire spectra over a mass range appropriate for the expected Lipid A species (e.g., m/z 1400-2000).

-

Identify peaks corresponding to the known mass of the unmodified Lipid A species and look for additional peaks corresponding to hydroxylated variants (+16 Da for a single hydroxylation, +32 Da for two).

-

Visualization of the Analytical Workflow

Caption: General workflows for analyzing 2-hydroxylauric acid in bacteria.

Therapeutic Implications and Future Directions

The discovery of the LpxO pathway and the role of 2-hydroxylauric acid in pathogenesis opens new avenues for therapeutic intervention.

-

Targeting LpxO Enzymes: The LpxO dioxygenases are specific to this modification pathway and are found in key pathogens. Developing inhibitors against these enzymes could represent a novel anti-virulence strategy. By preventing Lipid A hydroxylation, it may be possible to render bacteria more susceptible to host CAMPs or to elicit a stronger, more effective initial immune response.[4]

-

Understanding Pathoadaptation: The observation that P. aeruginosa often discards LpxO function during chronic CF infection is a critical insight.[1] It highlights that the selective pressures in a chronic infection environment are vastly different from those in an acute infection. Further research is needed to understand the precise benefit conferred by the loss of hydroxylation in this context. This knowledge could inform treatment strategies for long-term, persistent infections.

-

Diagnostic Potential: The presence and specific pattern of Lipid A hydroxylation could potentially serve as a biomarker for the physiological state of an infecting bacterial population, distinguishing between acute and chronic infection phenotypes.

References

- 1. Divergent Pseudomonas aeruginosa LpxO enzymes perform site-specific lipid A 2-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent Pseudomonas aeruginosa LpxO enzymes perform site-specific lipid A 2-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Lipid A Structural Variants Induce Altered Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxylation of Acinetobacter baumannii Lipid A Contributes to Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of rapid methods for analysis of bacterial fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Territories of Lipid Metabolism: A Technical Guide to the Discovery of Novel Hydroxylauric Acid Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical — Unveiling the Hidden Complexity of Fatty Acid Metabolism

For decades, our understanding of lauric acid metabolism has been largely confined to the canonical ω- and (ω-1)-hydroxylation pathways, primarily mediated by cytochrome P450 (CYP) enzymes of the CYP4A and CYP2E1 subfamilies. While these pathways are undeniably crucial, a growing body of evidence suggests a far more intricate and nuanced metabolic landscape. This guide serves as a technical deep-dive into the methodologies and conceptual frameworks required to explore and characterize novel metabolic pathways of hydroxylauric acid. We will move beyond the well-trodden paths to illuminate the potential for in-chain hydroxylation, further oxidative transformations, and the intricate interplay between different subcellular compartments in dictating the ultimate fate of this ubiquitous medium-chain fatty acid. For the researcher, this guide provides a roadmap for discovery. For the drug development professional, it unveils a new frontier of potential therapeutic targets.

I. The Established Landscape: A Critical Re-evaluation of Lauric Acid Hydroxylation

A thorough understanding of the known is the bedrock upon which new discoveries are built. Lauric acid (C12:0) is a saturated fatty acid that serves as both a crucial energy source and a signaling molecule. Its initial oxidative functionalization is a critical control point in its metabolism.

The Dominant Pathways: ω- and (ω-1)-Hydroxylation

The primary and most extensively studied metabolic fates of lauric acid involve hydroxylation at the terminal (ω) or sub-terminal (ω-1) carbon atoms.

-

ω-Hydroxylation: This reaction, yielding 12-hydroxylauric acid, is predominantly catalyzed by members of the CYP4A subfamily, with CYP4A11 being the principal enzyme in the human liver.[1] This pathway is the initial step in a sequence that can lead to the formation of dicarboxylic acids, which are then further metabolized via peroxisomal β-oxidation.[2][3]

-

(ω-1)-Hydroxylation: The formation of 11-hydroxylauric acid is primarily attributed to CYP2E1 in human liver microsomes.[4] This pathway's physiological significance is still under investigation, but it highlights the potential for multiple P450 enzymes to act on the same substrate, leading to different metabolic outcomes.

The kinetic parameters of these reactions can be influenced by factors such as the expression levels of the respective CYP enzymes and the presence of co-factors like cytochrome b5.[5][6]

The Subsequent Fate: From Hydroxylation to Dicarboxylic Acids and Beyond

The generation of ω-hydroxylauric acid is not the endpoint of this metabolic journey. Subsequent oxidation steps, also potentially mediated by P450 enzymes, can convert the hydroxyl group to an aldehyde and then to a carboxylic acid, forming dodecanedioic acid.[2] These dicarboxylic acids are then shuttled into peroxisomes for degradation via a specialized β-oxidation pathway, providing an alternative route for energy production, particularly under conditions of high fatty acid influx.[2][7][8]

II. Charting the Unknown: A Methodological Framework for Discovering Novel Pathways

The central thesis of this guide is that the metabolic story of lauric acid is far from complete. The existence of other hydroxylated isomers and downstream metabolites is not just a theoretical possibility but an emerging reality. Here, we outline a comprehensive, multi-pronged approach to their discovery and characterization.

Hypothesis Generation: Where to Look for Novelty

The search for novel pathways begins with informed hypotheses. Several lines of inquiry can guide this process:

-

In-Chain Hydroxylation: Beyond the terminal and sub-terminal positions, hydroxylation can occur at various points along the fatty acid chain. Enzymes from the CYP4Z1 and CYP703 families have been shown to catalyze the in-chain hydroxylation of lauric acid, producing a range of monohydroxylated products.[9][10][11]

-

Alternative Enzyme Families: While CYPs are the usual suspects, other enzyme classes, such as dioxygenases, could potentially be involved in lauric acid hydroxylation.[12]

-

Further Metabolism of Hydroxylated Intermediates: Each hydroxylated isomer of lauric acid could be a substrate for a unique downstream metabolic cascade, including further oxidation, conjugation, or incorporation into complex lipids.

The Discovery Engine: Advanced Analytical Techniques

The identification and quantification of novel metabolites are the cornerstones of pathway discovery. A combination of high-resolution analytical techniques is essential.

GC-MS remains a gold standard for the analysis of fatty acids and their hydroxylated derivatives due to its high resolving power and sensitive detection.

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of Hydroxylauric Acids

| Derivatization Agent | Target Functional Group(s) | Advantages | Disadvantages |

| BSTFA/TMCS | Hydroxyl, Carboxyl | Forms stable trimethylsilyl (TMS) ethers and esters, good fragmentation patterns for structural elucidation. | Can be sensitive to moisture. |

| PFBBr/DIPEA | Carboxyl | Forms pentafluorobenzyl (PFB) esters, excellent for electron capture negative ion (ECNI) detection, leading to very high sensitivity.[13] | Does not derivatize hydroxyl groups, requiring a second derivatization step. |

| Methanolic HCl/H₂SO₄ | Carboxyl | Forms fatty acid methyl esters (FAMEs), a classic and robust method. | Requires a separate derivatization for the hydroxyl group. |

Experimental Protocol: GC-MS Analysis of this compound Isomers

-

Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Folch or Bligh-Dyer method.

-

Saponification: Hydrolyze the lipid extract with methanolic KOH to release free fatty acids.

-

Derivatization:

-

Step 1 (Esterification): Convert the carboxyl groups to methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.

-

Step 2 (Silylation): Derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14][15]

-

-

GC-MS Analysis:

-

Column: Utilize a mid-polarity capillary column (e.g., DB-5MS or HP-5MS) to achieve separation of different this compound isomers.[14]

-

Injection: Perform a splitless injection to maximize sensitivity.

-

Temperature Program: Employ a temperature gradient to ensure the elution of all analytes. A typical program might start at 80°C and ramp up to 290°C.[14]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Data Analysis: Identify peaks corresponding to this compound isomers based on their retention times and characteristic mass spectra. The fragmentation patterns of TMS derivatives are highly informative for determining the position of the hydroxyl group.[16]

LC-MS/MS offers a complementary approach, particularly for the analysis of less volatile or thermally labile metabolites and for high-throughput screening.

Experimental Protocol: LC-MS/MS Analysis of this compound Isomers

-

Lipid Extraction: As with GC-MS, extract total lipids from the biological matrix.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column for the separation of this compound isomers.

-

Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Utilize electrospray ionization (ESI) in negative ion mode.

-

Analysis: Perform full scan analysis to identify potential metabolites and product ion scans (tandem MS) to confirm their structures. Multiple reaction monitoring (MRM) can be used for targeted quantification of known and suspected isomers.[17]

-

-

Data Analysis: Identify and quantify this compound isomers based on their retention times and specific precursor-product ion transitions.

Tracing the Flow: Stable Isotope-Resolved Metabolomics (SIRM)

Once novel hydroxylated isomers are identified, the next crucial step is to understand their metabolic origins and fates. Stable isotope tracing is an indispensable tool for this purpose.

Experimental Protocol: Stable Isotope Tracing of Lauric Acid Metabolism in Cell Culture

-

Tracer Selection: Utilize uniformly labeled [U-¹³C₁₂]-lauric acid as the tracer.

-

Cell Culture:

-

Metabolite Extraction: Quench metabolism rapidly with ice-cold methanol and extract metabolites.[19]

-

LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to track the incorporation of the ¹³C label into this compound isomers and their downstream metabolites.

-

Data Analysis: Determine the fractional enrichment of ¹³C in each metabolite to elucidate the metabolic pathways originating from lauric acid.

Diagram: Experimental Workflow for the Discovery of Novel this compound Metabolic Pathways

Caption: A comprehensive workflow for the discovery and validation of novel this compound metabolic pathways.

Unveiling the Machinery: Genetic and Functional Genomics Approaches

The identification of novel metabolites and pathways necessitates the discovery of the enzymes and genes that govern them.

-

Genetic Association Studies: Genome-wide association studies (GWAS) can identify genetic variants associated with altered levels of specific this compound isomers, pointing towards candidate genes involved in their metabolism.[20][21][22][23]

-

Functional Genomics: Once candidate genes are identified, their roles can be validated using techniques such as:

-

CRISPR/Cas9 or siRNA-mediated gene silencing: To assess the impact of gene knockout or knockdown on the production of specific metabolites.

-

Heterologous expression of candidate enzymes: To confirm their catalytic activity and substrate specificity in a controlled system.

-

In vitro enzyme assays: Using purified recombinant enzymes to determine kinetic parameters and reaction mechanisms.

-

III. The Emerging Picture: Novel Pathways and Their Potential Significance

The application of the methodologies described above is beginning to paint a more complex picture of lauric acid metabolism.

In-Chain Hydroxylation: A New Branch of Metabolism

The discovery of in-chain hydroxylated lauric acids opens up entirely new branches of its metabolic tree. For instance, CYP4Z1 has been shown to produce (ω-2), (ω-3), (ω-4), and (ω-5)-hydroxylauric acids.[9][10] The physiological roles of these metabolites are currently unknown, but their formation suggests a previously unappreciated level of metabolic diversity.

Diagram: Known and Hypothetical Metabolic Pathways of Lauric Acid

Caption: An overview of established and potential new metabolic pathways for lauric acid.

Pharmacological and Pathophysiological Implications

The discovery of novel this compound metabolic pathways has significant implications for both basic research and drug development.

-

Novel Drug Targets: The enzymes responsible for these novel transformations represent a new class of potential therapeutic targets for metabolic diseases.[24]

-

Biomarkers of Disease: Specific this compound isomers or their downstream metabolites could serve as sensitive and specific biomarkers for various pathological states, including metabolic syndrome and cancer.

-

Understanding Drug Metabolism: A more complete understanding of fatty acid hydroxylation is crucial for predicting and mitigating potential drug-lipid interactions.

IV. Conclusion and Future Directions

The field of fatty acid metabolism is in the midst of a renaissance, driven by technological advancements that allow us to probe metabolic networks with unprecedented depth and precision. The discovery of novel this compound metabolic pathways is not merely an academic exercise; it is a critical step towards a more complete understanding of cellular physiology and a necessary foundation for the development of next-generation therapies for a host of metabolic diseases. The methodologies and concepts outlined in this guide provide a robust framework for researchers and drug development professionals to navigate this exciting and underexplored frontier. The journey to fully map the metabolic fate of lauric acid has just begun, and the discoveries that lie ahead promise to reshape our understanding of lipid biology.

V. References

-

Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. PubMed. --INVALID-LINK--

-

Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid. Biological Chemistry. --INVALID-LINK--

-

Metabolic aspects of peroxisomal beta-oxidation. PubMed. --INVALID-LINK--

-

The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. --INVALID-LINK--

-

Peroxisomal β-oxidation pathways, including different enzymes and transporters. ResearchGate. --INVALID-LINK--

-

Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid. ResearchGate. --INVALID-LINK--

-

The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Mount Sinai Scholars Portal. --INVALID-LINK--

-

Fatty acid metabolism. Wikipedia. --INVALID-LINK--

-

Summary of the enzymatic features of fatty acid hydroxylation enzymes. ResearchGate. --INVALID-LINK--

-

Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. --INVALID-LINK--

-

Identification of Novel Genetic Determinants of Erythrocyte Membrane Fatty Acid Composition among Greenlanders. Semantic Scholar. --INVALID-LINK--

-

CYP703 Is an Ancient Cytochrome P450 in Land Plants Catalyzing in-Chain Hydroxylation of Lauric Acid to Provide... ProQuest. --INVALID-LINK--

-

Fatty acid metabolism: Target for metabolic syndrome. ResearchGate. --INVALID-LINK--

-

Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes. PMC. --INVALID-LINK--

-

Beta Oxidation. Study.com. --INVALID-LINK--

-

Discovery of a new Metabolic Pathway of a Known Lipid has Implications in Cancer, Obesity. Stony Brook University. --INVALID-LINK--

-

Genetics-Driven Discovery of Novel Regulators of Lipid Metabolism. PMC. --INVALID-LINK--

-

3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. --INVALID-LINK--

-

Biochemistry, Fatty Acid Oxidation. StatPearls. --INVALID-LINK--

-

Oxidation of Fatty Acids. Chemistry LibreTexts. --INVALID-LINK--

-

LC-MS chromatograms of the 11-and 12-hydroxylauric acid metabolites... ResearchGate. --INVALID-LINK--

-

Lipid Metabolism. PMC. --INVALID-LINK--

-

Application Notes and Protocols for Stable Isotope Labeling for 3-Oxooctadecanoic Acid Tracing. Benchchem. --INVALID-LINK--

-

Fatty acid metabolism – Knowledge and References. Taylor & Francis. --INVALID-LINK--

-

High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH. --INVALID-LINK--

-

An Overview of Fatty Acid Metabolism. Chemistry LibreTexts. --INVALID-LINK--

-

GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. --INVALID-LINK--

-

Beta Oxidation of Fatty Acids. YouTube. --INVALID-LINK--

-

Beta oxidation. Wikipedia. --INVALID-LINK--

-

Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105. MDPI. --INVALID-LINK--

-

Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. NIH. --INVALID-LINK--

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Springer Nature Experiments. --INVALID-LINK--

-

Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. --INVALID-LINK--

-

Genetic Determinants of Fatty Acid Composition in Subcutaneous and Visceral Adipose Tissue. PMC. --INVALID-LINK--

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. --INVALID-LINK--

-

Fatty acid metabolism: Implications for diet, genetic variation, and disease. PubMed Central. --INVALID-LINK--

-

Discovery of essential fatty acids. PMC. --INVALID-LINK--

-

Fatty Acid Degradation. University of California, Davis. --INVALID-LINK--

-

Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11. PubMed. --INVALID-LINK--

-

What is Fatty Acid Metabolism?. Creative Proteomics. --INVALID-LINK--

-

Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... ResearchGate. --INVALID-LINK--

References

- 1. news.stonybrook.edu [news.stonybrook.edu]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Beta Oxidation | Definition, Cycle & Products - Lesson | Study.com [study.com]

- 5. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CYP703 Is an Ancient Cytochrome P450 in Land Plants Catalyzing in-Chain Hydroxylation of Lauric Acid to Provide Building Blocks for Sporopollenin Synthesis in Pollen(W) - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. marinelipids.ca [marinelipids.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genetic Determinants of Fatty Acid Composition in Subcutaneous and Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fatty acid metabolism: Implications for diet, genetic variation, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to 3-Hydroxylauric Acid: A Key Biomarker and Pathogenic Mediator in Fatty Acid Metabolic Disorders

Executive Summary

Inherited disorders of fatty acid oxidation (FAODs) represent a class of metabolic diseases that compromise the body's ability to generate energy from fat, particularly during periods of fasting or metabolic stress.[1] Among the various intermediates that accumulate in these conditions, 3-hydroxy fatty acids (3-HFAs) have emerged as critical players, acting as both diagnostic biomarkers and toxic metabolites. This guide focuses specifically on 3-hydroxylauric acid (3-OH C12), a 12-carbon 3-HFA, and its profound connection to severe FAODs, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. We will explore the biochemical origins of 3-hydroxylauric acid, the mechanisms of its accumulation, its role in cellular pathology, the analytical methods for its detection, and the current and emerging therapeutic strategies aimed at mitigating its impact. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing the understanding and treatment of these complex metabolic diseases.

Section 1: The Central Molecule - 3-Hydroxylauric Acid

Chemical Identity and Properties

3-Hydroxylauric acid, also known as 3-hydroxydodecanoic acid, is a medium-chain hydroxylated fatty acid with a 12-carbon backbone.[2] In biological systems, it primarily exists as the (R)-enantiomer, an intermediate in the mitochondrial β-oxidation of lauric acid.[3] Its structure includes a hydroxyl group at the third carbon (the β-carbon), which is a key feature of intermediates in this metabolic pathway. While normally present at very low, transient levels within the mitochondria, its accumulation in biological fluids is a hallmark of metabolic dysfunction.[4][5]

Biosynthesis and its Role in Normophysiology: The Mitochondrial β-Oxidation Spiral

Fatty acids are a primary energy source for tissues such as the heart, skeletal muscle, and liver, especially during fasting or prolonged exercise.[1][6] Their catabolism occurs within the mitochondrial matrix via a four-step process known as β-oxidation. This cycle sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.

The four core reactions are:

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

-

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: A ketoacyl-CoA thiolase cleaves the bond, releasing acetyl-CoA and a shortened acyl-CoA chain.

For long-chain fatty acids, the last three steps are catalyzed by a multi-enzyme complex called the mitochondrial trifunctional protein (MTP), which is embedded in the inner mitochondrial membrane.[6][7] 3-Hydroxylauroyl-CoA is the specific intermediate generated during the oxidation of myristoyl-CoA (C14) and is acted upon by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), the dehydrogenase component of the MTP complex.[6]

Section 2: Pathophysiology of 3-Hydroxy Fatty Acid Accumulation

The Metabolic Block: LCHAD and MTP Deficiencies

LCHAD deficiency (LCHADD) and MTP deficiency are autosomal recessive disorders caused by mutations in the HADHA and HADHB genes, respectively.[6][7][8] The HADHA gene encodes the alpha subunit of the MTP complex, which contains the hydratase and LCHAD enzymatic activities, while HADHB encodes the beta subunit with thiolase activity.[6] A common G1528C mutation in the HADHA gene is responsible for the majority of isolated LCHAD deficiency cases.[9]

These genetic defects impair the dehydrogenase step for long-chain fatty acids.[10] Consequently, 3-hydroxyacyl-CoA intermediates, including 3-hydroxylauroyl-CoA, cannot be further metabolized. These intermediates are then hydrolyzed from their CoA esters and accumulate as free 3-hydroxy fatty acids, which are subsequently released from the mitochondria into the circulation.[1][5]

Cellular Toxicity and Mitochondrial Uncoupling

The accumulation of long-chain 3-HFAs is not a benign event. These metabolites are cytotoxic and exert their pathogenic effects primarily through mitochondrial dysfunction. Research has shown that 3-hydroxytetradecanoic acid (C14) and 3-hydroxypalmitic acid (C16) act as potent uncouplers of oxidative phosphorylation in heart mitochondria.[11] They disrupt the mitochondrial membrane potential, increase resting respiration, and decrease the efficiency of ATP synthesis.[11] This uncoupling effect impairs cellular energy homeostasis, particularly in tissues with high energy demands.[11] Furthermore, these accumulating metabolites can induce oxidative stress and trigger caspase-dependent lipoapoptosis in hepatocytes.[12][13]

Downstream Consequences: From Organelle to Organ System

The cellular energy deficit and toxicity caused by 3-HFA accumulation manifest as a severe, multi-system clinical phenotype.

-

Liver: Hepatic dysfunction, presenting as steatosis (fatty liver), hepatomegaly, and hypoglycemic coma, is common. The hypoglycemia is hypoketotic because the block in β-oxidation prevents the formation of acetyl-CoA, the precursor for ketone body synthesis.[7][9][14]

-

Heart: Cardiomyopathy is a frequent and life-threatening complication, resulting directly from the impaired energy production in cardiac muscle.[11][14]

-

Skeletal Muscle: Patients often experience hypotonia, muscle weakness, and episodic rhabdomyolysis (muscle breakdown), especially triggered by exercise or illness.[7][10]

-

Nervous System & Retina: Peripheral neuropathy and a specific form of pigmentary chorioretinopathy are characteristic features of LCHAD deficiency, suggesting a unique vulnerability of neural and retinal tissues to 3-HFA toxicity or related metabolic disturbances.[7][9][12]

The Maternal-Fetal Interface: Acute Fatty Liver of Pregnancy (AFLP)

A unique and dangerous manifestation of these disorders occurs when a mother who is a heterozygous carrier for an LCHAD mutation carries a fetus who is homozygous for the deficiency.[9] The fetus is unable to metabolize long-chain 3-HFAs, which then accumulate in the placenta and are shunted into the maternal circulation.[12][13] This massive influx of toxic metabolites can overwhelm the mother's metabolic capacity, leading to the development of AFLP or HELLP syndrome (Hemolysis, Elevated Liver enzymes, Low Platelets), life-threatening conditions for both mother and child.[9][15]

Section 3: Diagnostic Strategies and Biomarker Analysis

The Role of Newborn Screening

The severe outcomes of LCHAD and MTP deficiencies underscore the critical importance of early diagnosis. Expanded newborn screening programs using tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots have revolutionized the detection of these disorders.[6] Elevated levels of long-chain hydroxyacylcarnitines are indicative of a potential diagnosis, prompting confirmatory testing.

Quantitative Analysis of 3-Hydroxy Fatty Acids: A Multi-Platform Approach

Confirmatory diagnosis relies on a combination of metabolite analysis, enzyme assays, and molecular genetic testing. The direct or indirect measurement of 3-hydroxylauric acid and other 3-HFAs is a cornerstone of this process.

| Analytical Method | Sample Type | Analytes Measured | Principle & Technology | Advantages | Limitations |

| Urine Organic Acid Analysis | Urine | 3-Hydroxy-dicarboxylic acids, other organic acids | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-invasive; provides a broad metabolic snapshot.[16][17] | Indirect measurement; levels can normalize between crises.[17] |

| Plasma Acylcarnitine Profile | Plasma / Dried Blood Spot | 3-Hydroxyacyl-carnitine esters | Tandem Mass Spectrometry (MS/MS) | High-throughput; standard for newborn screening; sensitive.[9][18] | Measures carnitine esters, not free fatty acids; can be influenced by carnitine status. |

| Plasma Free 3-HFA Analysis | Plasma / Serum | Free 3-hydroxy fatty acids (C6-C18) | Stable Isotope Dilution GC-MS | Highly specific and quantitative; directly measures the toxic metabolite.[5] | Technically demanding; not widely available in all clinical labs. |

Protocol: Stable Isotope Dilution GC-MS for Plasma 3-Hydroxy Fatty Acid Profiling

This protocol describes a validated method for the quantitative analysis of free 3-HFAs in plasma, adapted from established methodologies.[5]

1. Sample Preparation & Internal Standard Spiking:

- Thaw 100 µL of patient plasma or serum on ice.

- Add a precise amount of an internal standard mixture containing stable isotope-labeled 3-HFA analogs (e.g., ¹³C-labeled C6 to C18 3-HFAs). This is critical for accurate quantification.

2. Protein Precipitation and Lipid Extraction:

- Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean glass tube.

- Perform a liquid-liquid extraction using a solvent like hexane to isolate the lipid fraction containing the 3-HFAs.

3. Derivatization:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

- To make the 3-HFAs volatile for GC analysis, they must be derivatized. A common method is to create trimethylsilyl (TMS) esters.

- Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and incubate at 60°C for 30 minutes.

4. GC-MS Analysis:

- Inject 1-2 µL of the derivatized sample into the GC-MS system.

- Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different 3-HFA-TMS derivatives based on their chain length and boiling points.

- Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor specific, characteristic ions for each native 3-HFA and its corresponding stable isotope-labeled internal standard.

5. Quantification:

- Calculate the ratio of the peak area of the native analyte to the peak area of its internal standard.

- Determine the concentration of each 3-HFA in the original plasma sample by comparing this ratio to a standard curve generated from known concentrations.

Workflow Diagram: From Sample Collection to Diagnosis

Section 4: Therapeutic Intervention and Drug Development

Current Standard of Care: Dietary Management

The cornerstone of therapy for LCHAD and MTP deficiencies is rigorous dietary management aimed at preventing catabolism and bypassing the metabolic block.[6] Key strategies include:

-

Avoidance of Fasting: Frequent meals and, for infants and young children, overnight continuous feeds are necessary to maintain a constant supply of glucose and prevent the mobilization of fatty acids.[19]

-

Long-Chain Fat Restriction: The diet must be low in long-chain triglycerides (LCTs). Total LCT intake is often restricted to 10% of total energy.[19]

-

High Carbohydrate Intake: Carbohydrates become the primary energy source to prevent lipolysis.[19]

The Rationale for Medium-Chain Triglyceride (MCT) Supplementation